1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea is a member of quinolines.
Scientific Research Applications
Anticancer Activity
A study conducted by Reddy et al. (2015) demonstrated that derivatives of 1,2,4-triazolo[4,3-a]-quinoline, closely related to the chemical , show significant anticancer activity. Specifically, they found that some of these compounds possess cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential applications in cancer treatment (Reddy, Reddy, Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Synthesis and Structural Studies
Kozlov and Tereshko (2013) conducted research on derivatives of quinoline, including compounds structurally similar to the subject molecule. They focused on the synthesis of new derivatives and explored the characteristics of these compounds (Kozlov & Tereshko, 2013).
Synthons for Novel Quinoline Derivatives
Research by Kim (1981) investigated the use of 5H-benzoxazolo[3,2-a]quinolin-5-ones as synthons for creating new quinoline derivatives, which are structurally related to the chemical . This study underscores the importance of these compounds in synthesizing novel quinoline derivatives (Kim, 1981).
Overcoming Cancer Chemoresistance
Mudududdla et al. (2015) explored the potential of 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, which shares a similar structural framework with the subject molecule, in overcoming cancer chemoresistance. They found that certain compounds in this family inhibit angiogenesis and P-glycoprotein efflux pump activity, enhancing the effectiveness of chemotherapy in cancer treatment (Mudududdla et al., 2015).
Molecular Rearrangement Studies
Klásek, Lyčka, and Holčapek (2007) studied the molecular rearrangement of certain quinoline derivatives, providing insights into the chemical behavior and potential applications of similar compounds, including the one (Klásek, Lyčka, & Holčapek, 2007).
Visual Distinction of Dicarboxylic Acids
Kalita and Baruah (2010) explored the use of 1-phenyl-3-(quinolin-5-yl)urea as a receptor for dicarboxylic acids, highlighting the potential of quinoline derivatives in chemical sensing applications (Kalita & Baruah, 2010).
Dihydroquinol and Quinol Derivatives from Plants
Akbar, Nawaz, and Malik (2001) isolated dihydroquinol and quinol derivatives from the plant Ajuga parviflora. This suggests the natural occurrence and potential extraction of similar compounds from plant sources (Akbar, Nawaz, & Malik, 2001).
properties
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea |
---|---|
Molecular Formula |
C28H25N3O6 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea |
InChI |
InChI=1S/C28H25N3O6/c1-17-2-5-21(6-3-17)29-28(33)31(14-18-4-7-23-24(10-18)37-16-36-23)15-20-11-19-12-25-26(35-9-8-34-25)13-22(19)30-27(20)32/h2-7,10-13H,8-9,14-16H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
YDSACXQZQSDTAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC3=C(C=C2)OCO3)CC4=CC5=CC6=C(C=C5NC4=O)OCCO6 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC3=C(C=C2)OCO3)CC4=CC5=CC6=C(C=C5NC4=O)OCCO6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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